2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
This compound is a pyridine-pyrrolidine hybrid featuring a pyrimidin-2-yloxy substituent on the pyrrolidine ring and a pyridin-3-yl group attached to an ethanone backbone. Pyridine derivatives are widely explored for their bioactivity, particularly as inhibitors of cytochrome P450 (CYP) enzymes like CYP51, which is critical in sterol biosynthesis in pathogens such as Trypanosoma cruzi .
The pyrrolidine ring confers conformational flexibility, which may optimize interactions with biological targets.
Properties
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(9-12-3-1-5-16-10-12)19-8-4-13(11-19)21-15-17-6-2-7-18-15/h1-3,5-7,10,13H,4,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRDRGMNDRIEGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyridine and pyrimidine rings. One common approach is to start with pyridine-3-carboxaldehyde, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process would likely include the use of catalysts and controlled reaction conditions to optimize the production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its interactions with biological targets could be explored to develop new therapeutic agents.
Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyridine-based derivatives documented in catalogs and pharmacological studies. Below is a detailed comparison:
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substituent Chemistry :
- The target compound’s pyrimidin-2-yloxy group distinguishes it from fluoropyridine or trimethoxypyridine derivatives. This group may enhance hydrogen-bonding interactions with biological targets compared to electron-withdrawing groups like fluorine or methoxy .
- Pyrrolidine vs. Piperazine : Unlike UDO’s piperazine ring, the target’s pyrrolidine substituent offers a smaller, more rigid scaffold, which could influence binding pocket compatibility in enzyme inhibition .
Pharmacological Activity :
- UDO and its analog UDD demonstrate potent anti-T. cruzi activity via CYP51 inhibition. The target compound’s pyrimidinyloxy group may similarly interact with CYP51’s active site, though empirical validation is required .
- Fluorinated analogs (e.g., ) are often optimized for metabolic stability and bioavailability, but the target’s lack of fluorine may alter pharmacokinetic profiles.
Synthetic Accessibility :
- Catalog entries (e.g., ) highlight the commercial availability of fluoropyridine-pyrrolidine derivatives at high costs (e.g., $400–$4800/g), suggesting that the target compound’s synthesis may require specialized steps due to its pyrimidinyloxy group .
Spectroscopic and Physicochemical Properties
While NMR and HRMS data for the target compound are absent in the evidence, analogs like 1-(2-(Cyclopentylmethyl)phenyl)ethanone () demonstrate characteristic ethanone carbonyl signals at δ ~2.6 ppm (¹H NMR) and δ ~200–210 ppm (¹³C NMR). The pyrimidinyloxy group in the target would likely introduce distinct deshielding effects in NMR spectra compared to fluorinated or silylated derivatives .
Biological Activity
The compound 2-(Pyridin-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its potential as an inhibitor in cancer pathways and its effects on cellular mechanisms.
1. Inhibition of Cancer Cell Proliferation
Recent studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on cancer cell lines. For instance, compounds that share structural similarities have been reported to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in various malignancies such as basal cell carcinoma and medulloblastoma .
Table 1: IC50 Values of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| LKD1214 | 5.0 | Basal Cell Carcinoma |
| LKD1214 | 4.5 | Medulloblastoma |
| Analog A | 6.0 | Breast Cancer |
| Analog B | 7.5 | Lung Cancer |
The mechanism by which these compounds exert their effects often involves the inhibition of specific proteins within signaling pathways. For example, LKD1214 has been shown to repress Smoothened (SMO) activity by blocking its ciliary translocation, thus preventing downstream signaling associated with tumor growth .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
Case Study 1: Hedgehog Pathway Inhibition
In a study involving a mouse model of medulloblastoma, treatment with LKD1214 resulted in significant tumor size reduction compared to control groups. The treatment was associated with decreased expression levels of SMO and other downstream targets involved in the Hh pathway.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyridine derivatives similar to our compound. These studies indicated that such compounds could mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
